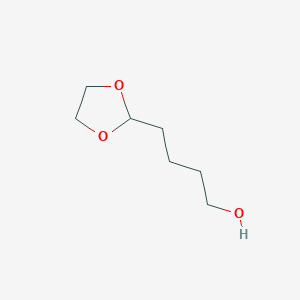

4-(1,3-Dioxolan-2-yl)butan-1-ol

CAS No.:

Cat. No.: VC14436347

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O3 |

|---|---|

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)butan-1-ol |

| Standard InChI | InChI=1S/C7H14O3/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |

| Standard InChI Key | QUPUQCVMVRBUTO-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)CCCCO |

Introduction

Synthesis and Industrial Production

Acetalization Reaction Mechanism

The synthesis of 4-(1,3-Dioxolan-2-yl)butan-1-ol typically involves the acid-catalyzed acetalization of butanal with ethylene glycol. The reaction proceeds via a two-step mechanism:

-

Protonation of the carbonyl oxygen in butanal, enhancing electrophilicity at the carbonyl carbon.

-

Nucleophilic attack by ethylene glycol, followed by dehydration to form the cyclic acetal.

The general reaction equation is:

Industrial protocols employ continuous flow reactors to optimize temperature (60–80°C) and residence time (10–30 minutes), achieving yields >85%. Solid acid catalysts, such as sulfonated polystyrene resins, reduce side reactions and simplify product isolation compared to traditional HCl or HSO.

Scalability and Catalytic Innovations

Recent advances focus on Lewis acid catalysts (e.g., ZrCl) for milder conditions (40–50°C) and reduced corrosion risks. These systems enable selective acetal formation even in moisture-sensitive environments, though scalability remains under investigation.

Molecular Structure and Stereoelectronic Features

Structural Configuration

The compound’s molecular formula, CHO, derives from a butan-1-ol backbone (HOCHCHCHCH–) linked to a 1,3-dioxolane ring at the terminal carbon . Key structural attributes include:

-

Dioxolane ring geometry: Planar arrangement with C–O–C bond angles of 104°, contributing to ring strain and reactivity.

-

Hydroxyl group positioning: The primary alcohol at C1 facilitates nucleophilic reactions, while the dioxolane’s ether oxygens act as hydrogen-bond acceptors .

Spectroscopic Characterization

-

IR spectroscopy: Strong absorption at 3400 cm (O–H stretch) and 1100 cm (C–O–C asymmetric stretch).

-

H NMR: Distinct signals at δ 4.8–5.0 ppm (dioxolane protons) and δ 3.6–3.8 ppm (methylene groups adjacent to oxygen) .

Chemical Reactivity and Functional Transformations

Hydrolysis and Deprotection

Under acidic aqueous conditions (pH < 2), the dioxolane ring undergoes hydrolysis to regenerate butanal and ethylene glycol:

This reversibility is exploited in protective group strategies for carbonyl compounds during multi-step syntheses.

Oxidation and Reduction Pathways

-

Oxidation: Treatment with Jones reagent (CrO/HSO) converts the primary alcohol to a carboxylic acid, yielding 4-(1,3-dioxolan-2-yl)butanoic acid.

-

Reduction: Catalytic hydrogenation (H, Pd/C) cleaves the dioxolane ring, producing 1,4-butanediol and ethylene glycol.

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 146.18 g/mol | |

| Boiling point | ~215–220°C (estimated) | |

| Density | 1.08–1.12 g/cm | |

| Solubility | Miscible with polar solvents | |

| LogP (octanol/water) | 0.3 (calculated) |

The compound’s amphiphilic nature explains its solubility in both water (via hydrogen bonding) and organic solvents (via dioxolane hydrophobicity).

Industrial and Research Applications

Pharmaceutical Intermediates

4-(1,3-Dioxolan-2-yl)butan-1-ol serves as a precursor to:

-

Antiviral agents: The dioxolane moiety enhances metabolic stability in prodrug designs.

-

β-Lactam antibiotics: Protects ketone intermediates during side-chain modifications.

Agrochemical Formulations

In herbicide synthesis, the compound’s ether linkages improve soil adhesion and rainfastness. Recent patents highlight its role in sulfonylurea-type herbicides with reduced leaching potential.

Specialty Solvents

The dual solubility profile makes it suitable for:

-

Coupling reactions: Enhances miscibility of polar and nonpolar reagents.

-

Polymer processing: Plasticizes cellulose derivatives without phase separation.

Future Directions and Research Gaps

Despite its utility, critical knowledge gaps persist:

-

Thermodynamic data: Accurate measurements of ΔH and heat capacity are needed for process optimization.

-

Toxicology profiles: Chronic exposure risks remain uncharacterized.

-

Catalytic systems: Development of enantioselective routes for chiral dioxolane derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume